7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C10H8N4 and a molecular weight of 184.2 g/mol1,5- - Springer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps starting from readily available precursors[_{{{CITATION{{{2{An efficient synthesis of pyrazolo [1,5- - Springer](https://link.springer.com/article/10.1007/s12039-016-1141-x). One common synthetic route includes the cyclization of a suitable hydrazine derivative with a cyclopropyl-substituted pyrimidine derivative under acidic conditions[{{{CITATION{{{2{An efficient synthesis of pyrazolo 1,5- - Springer. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer. These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In chemistry, 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer
Biology: In biological research, this compound has been studied for its potential antimicrobial and antiviral properties[_{{{CITATION{{{2{An efficient synthesis of pyrazolo 1,5- - Springer. It has shown promise in inhibiting the replication of certain viruses, making it a candidate for the development of new antiviral drugs[{{{CITATION{{{_3{Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines ...](https://pubs.acs.org/doi/pdf/10.1021/acsomega.3c05377).
Medicine: The compound's potential medicinal applications include its use as a kinase inhibitor. Kinase inhibitors are important in the treatment of various diseases, including cancer and viral infections. The compound's ability to selectively inhibit specific kinases makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other chemical products[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves the inhibition of specific molecular targets, such as kinases. By binding to these targets, the compound disrupts their normal function, leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and the biological system being targeted.
Comparison with Similar Compounds
7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound is structurally similar but contains a chlorine atom instead of a cyclopropyl group.
7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a methyl group in place of the cyclopropyl group[_{{{CITATION{{{_2{An efficient synthesis of pyrazolo 1,5- - Springer.
Uniqueness: 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-8-6-13-14-9(7-1-2-7)3-4-12-10(8)14/h3-4,6-7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTLWKOXJAQYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC3=C(C=NN23)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819779 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.